
Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate: is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the azepane ring, and subsequent functionalization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is used as a reactant in the synthesis of complex molecules and as a building block for various chemical transformations .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways .
Medicine: In the pharmaceutical industry, this compound is employed in the development of drugs, particularly those targeting central nervous system disorders .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor or activator of enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Used in the synthesis of pharmaceuticals targeting central nervous system disorders.
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Utilized in chemical research and synthesis.
Uniqueness: Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its combination of acetoxy and hydroxy groups within the azepane ring makes it a versatile intermediate for various chemical and pharmaceutical applications .
Biological Activity
Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H23NO5
- Molecular Weight: 273.32 g/mol
- CAS Number: 2841449-93-0
The compound features a tert-butyl group, an acetoxy functional group, and a hydroxy group, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl group may influence steric hindrance, affecting binding affinity and selectivity. The hydroxy and acetoxy groups can participate in hydrogen bonding, enhancing interactions with biomolecules.
Therapeutic Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures can mitigate oxidative stress by enhancing antioxidant enzyme activities. This property may be beneficial in preventing cellular damage associated with various diseases .
- Neuroprotective Effects: Compounds in the azepane class have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions .
Case Studies and Research Findings
-
Antioxidant Efficacy:
A study on phenolic antioxidants demonstrated that derivatives with similar structural motifs could reduce oxidative stress in neuronal cells. These findings highlight the potential for this compound to protect against oxidative damage . -
Drug Development:
The compound's structure suggests it could serve as a scaffold for developing new drugs targeting central nervous system disorders. Its piperazine-like core is prevalent in psychoactive drugs, indicating a promising path for further research . -
Enzyme Interaction Studies:
Similar compounds have been used to study enzyme-substrate interactions, providing insights into their binding mechanisms and potential applications in drug design .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
Tert-butyl 3-oxoazepane-1-carboxylate | Lacks hydroxy group | Moderate enzyme inhibition |
Piperazine derivatives | Contains nitrogen in ring | Psychoactive effects |
Tert-butyl phenolic antioxidants | Antioxidant properties | Protects against oxidative stress |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl cis-3-acetoxy-6-hydroxy-azepane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) and acetyl groups) to control regioselectivity and stereochemistry. Key steps include ring-opening of azepane derivatives, hydroxyl protection, and selective acylation. Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalysts (e.g., DMAP for acetylation) critically influence cis/trans isomer ratios. Optimizing stoichiometry and reaction time minimizes side products like over-acylated derivatives .
Q. How can researchers validate the structural integrity of This compound using crystallographic and spectroscopic methods?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement) provides definitive proof of stereochemistry and bond angles . Complementary techniques include:
- NMR : 1H- and 13C-NMR to confirm substitution patterns (e.g., acetoxy vs. hydroxyl proton signals).
- FT-IR : Peaks at ~1730 cm−1 (ester C=O) and ~3400 cm−1 (hydroxyl O-H) validate functional groups.
Cross-referencing with computational simulations (e.g., Gaussian for predicted spectra) resolves ambiguities .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of This compound while minimizing side reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict transition states and activation energies for competing pathways. For example:
- Pathway A : Boc deprotection followed by acetylation.
- Pathway B : Simultaneous protection-deprotection leading to racemization.
ICReDD’s workflow integrates these computations with experimental feedback to prioritize low-energy pathways and identify optimal catalysts (e.g., chiral Lewis acids) .
Q. What experimental design frameworks are effective for resolving contradictions in stability data for This compound under varying pH conditions?
- Methodological Answer : Factorial design (e.g., 2k factorial) systematically tests variables:
- Factors : pH (3–10), temperature (25–60°C), solvent (aqueous vs. organic).
- Responses : Degradation rate (HPLC monitoring), byproduct formation (LC-MS).
ANOVA analysis identifies pH as the dominant factor; instability at pH <5 correlates with Boc group hydrolysis. Redesigning the protecting group (e.g., Fmoc) improves robustness .
Q. How can researchers address discrepancies in reported biological activity data for derivatives of This compound?
- Methodological Answer : Contradictions often arise from:
- Purity variations : Use orthogonal purification (e.g., flash chromatography followed by recrystallization) to achieve >99% purity (HPLC-ELSD).
- Assay conditions : Standardize cell-based assays (e.g., IC50 measurements) using controls like staurosporine. Meta-analysis of published data with tools like RevMan reconciles outliers .
Q. Data Management and Validation
Q. What strategies ensure reproducibility in synthesizing This compound across laboratories?
- Methodological Answer :
- Protocol standardization : Detailed SOPs with reaction monitoring (e.g., TLC/Rf values, in-situ IR).
- Data sharing : Use platforms like ChemRxiv for raw spectral data and crystallographic CIF files.
- Collaborative validation : Multi-lab studies (e.g., via IUPAC initiatives) verify yields and stereochemical outcomes .
Q. Safety and Compliance
Q. What are the critical safety considerations for handling This compound in academic labs?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and OV/AG/P99 respirators during powder handling (prevents inhalation of fine particles) .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal (pH 6–8).
- Documentation : Maintain SDS-like records for hazard communication, even if not legally mandated .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (3R,6S)-3-acetyloxy-6-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-9(15)18-11-6-5-10(16)7-14(8-11)12(17)19-13(2,3)4/h10-11,16H,5-8H2,1-4H3/t10-,11+/m0/s1 |
InChI Key |
OMMYNRDMRWACBO-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H](CN(C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(=O)OC1CCC(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.